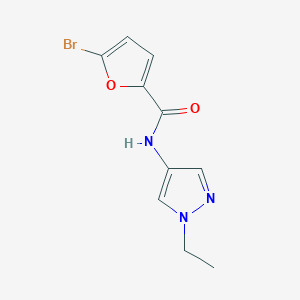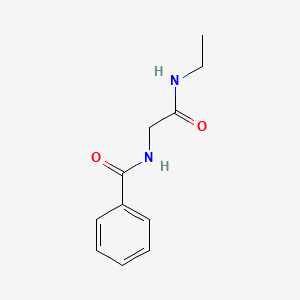
N-(2-(ethylamino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylamino)-2-oxoethyl)benzamide is an organic compound belonging to the class of benzamides Benzamides are widely recognized for their diverse applications in medicinal chemistry, biology, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylamino)-2-oxoethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(ethylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxo derivatives. These products have significant applications in medicinal chemistry and industrial processes .
Applications De Recherche Scientifique
N-(2-(ethylamino)-2-oxoethyl)benzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(ethylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-(ethylamino)-2-oxoethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: These compounds have different functional groups, which can affect their reactivity and applications.
Propriétés
Numéro CAS |
120399-50-0 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[2-(ethylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-10(14)8-13-11(15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
GNKRFJWVQAERPF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


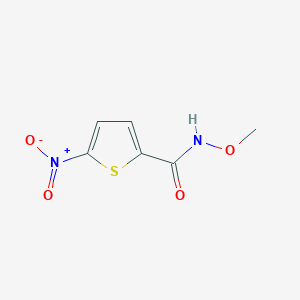
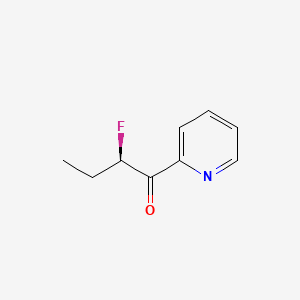
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
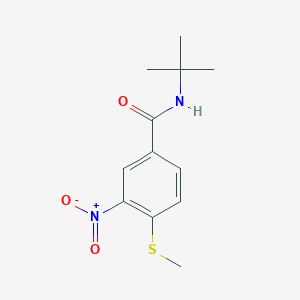
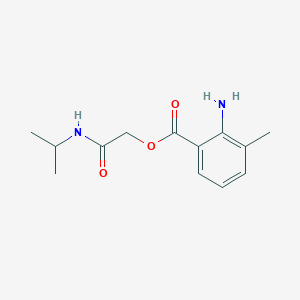

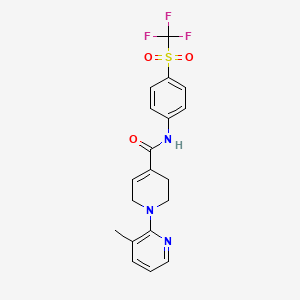
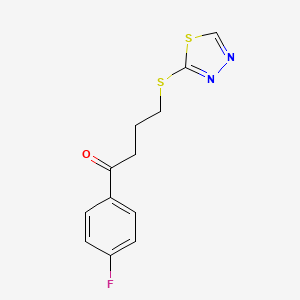
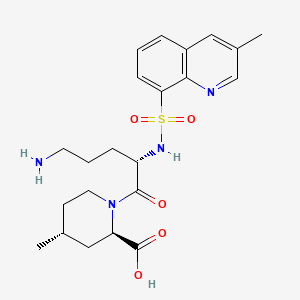

![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

